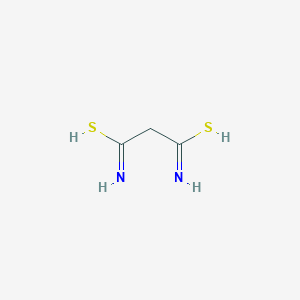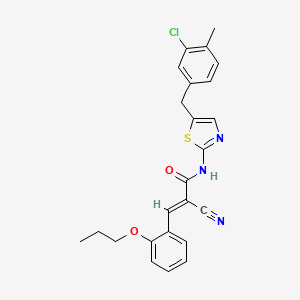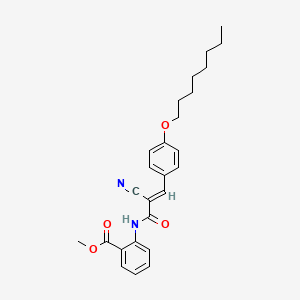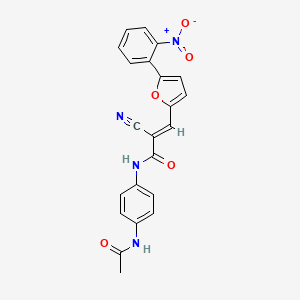
propanediimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanediimidothioic acid is an organic compound with the molecular formula C₃H₆N₂S₂ It is characterized by the presence of two imidothioic acid groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
Propanediimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:
Reaction of Propane-1,3-diamine with Carbon Disulfide:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Propanediimidothioic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can yield amine derivatives of this compound.
-
Substitution
Reagents: Halogenating agents such as chlorine or bromine.
Conditions: Carried out in the presence of a catalyst.
Products: Halogenated derivatives of this compound.
科学研究应用
Propanediimidothioic acid has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
-
Biology
- Investigated for its potential as an antimicrobial agent due to its sulfur content.
- Studied for its role in enzyme inhibition and protein modification.
-
Medicine
- Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting sulfur-containing biomolecules.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of propanediimidothioic acid involves its interaction with molecular targets through its imidothioic acid groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:
Covalent Bond Formation: The sulfur atoms in this compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
Oxidative Stress: The compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components.
相似化合物的比较
Propanediimidothioic acid can be compared with other similar compounds, such as:
Thioacetamide: Similar in containing sulfur, but differs in its structure and reactivity.
Dithiocarbamates: Share the presence of sulfur atoms but have different applications and mechanisms of action.
Thiourea: Contains sulfur and nitrogen atoms, but has distinct chemical properties and uses.
Uniqueness
This compound is unique due to its dual imidothioic acid groups, which confer specific reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
propanediimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRJIMJPIHAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)S)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=N)S)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B7731108.png)

![(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B7731122.png)
![(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enamide](/img/structure/B7731130.png)
![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7731133.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B7731141.png)


![Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B7731148.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B7731154.png)
![1-(3-Nitrophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B7731162.png)
![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B7731177.png)
![3-(2-Chlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B7731178.png)
![3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7731180.png)
